

In Silico Molecular Docking of 1H-Indole-2-Carbohydrazide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico molecular docking performance of various **1H-indole-2-carbohydrazide** derivatives against several key protein targets implicated in diseases such as cancer and inflammation. The information presented is collated from recent scientific literature and is intended to aid researchers in the field of drug discovery and development.

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies of **1H-indole-2-carbohydrazide** derivatives against prominent biological targets. These derivatives have shown potential as inhibitors of tubulin, cyclooxygenase (COX) enzymes, and α -glucosidase.

Tubulin Targeting Derivatives

Several derivatives of **1H-indole-2-carbohydrazide** have been investigated as potential anticancer agents that target the colchicine binding site of tubulin, leading to microtubule destabilization and cell cycle arrest.^{[1][2][3]}

| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---------------------------|--------------------------|---------------------------|--------------------------|---------------------|
| Furanyl-3-phenyl-1H-indole-carbohydrazide (6i) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [1] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6j) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [1] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [2] |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [2] |
| Thiophenyl derivative (26) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [3] |

Note: While the studies confirm binding at the colchicine site, specific docking scores were not always reported in the abstracts.

Cyclooxygenase (COX) Inhibiting Derivatives

A series of N'-methylene-**1H-indole-2-carbohydrazide** Schiff's base derivatives have been designed and evaluated in silico for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[4][5]

| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|--|--------------------------|---------------------------|--|-----------|
| N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives | COX-1 | Promising | Promising | Not specified | [4] |
| N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives | COX-2 | Promising | Promising | ARG 120, TYR387, ALA527 | [4] |
| Indole-based oxadiazoles | Factor H binding protein (Treponema denticola) | -6.9 to -7.3 | Not specified | ALA-41, LYS-37, MSE-59, GLU-62, ALA-55 | [6] |

α -Glucosidase Inhibiting Derivatives

A novel series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have demonstrated potent α -glucosidase inhibitory activity, suggesting their potential for the management of diabetes.

| Derivative | Target Protein | IC50 (μM) | Binding Energy (kcal/mol) | Inhibition Type | Reference |
|--|----------------|-------------|---------------------------|-----------------|-----------|
| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide (11d) | α-Glucosidase | 6.31 ± 0.03 | Lowest in series | Uncompetitive | |

Experimental Protocols

The following sections detail the generalized experimental protocols for in silico molecular docking of **1H-indole-2-carbohydrazide** derivatives as reported in the cited literature.

General Molecular Docking Protocol

A typical molecular docking workflow involves the preparation of the protein receptor and the small molecule ligands, followed by the docking simulation and analysis of the results.

1. Receptor Preparation:

- The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6]
- Water molecules, co-crystallized ligands, and other non-essential molecules are removed from the protein structure.[6]
- Polar hydrogen atoms and Kollman charges are added to the protein structure to prepare it for docking.[6]

2. Ligand Preparation:

- The 2D structures of the **1H-indole-2-carbohydrazide** derivatives are drawn using chemical drawing software like ChemDraw.[7]

- The 2D structures are then converted to 3D structures and optimized to their lowest energy conformation.
- Gasteiger charges are computed for the ligand atoms.

3. Docking Simulation:

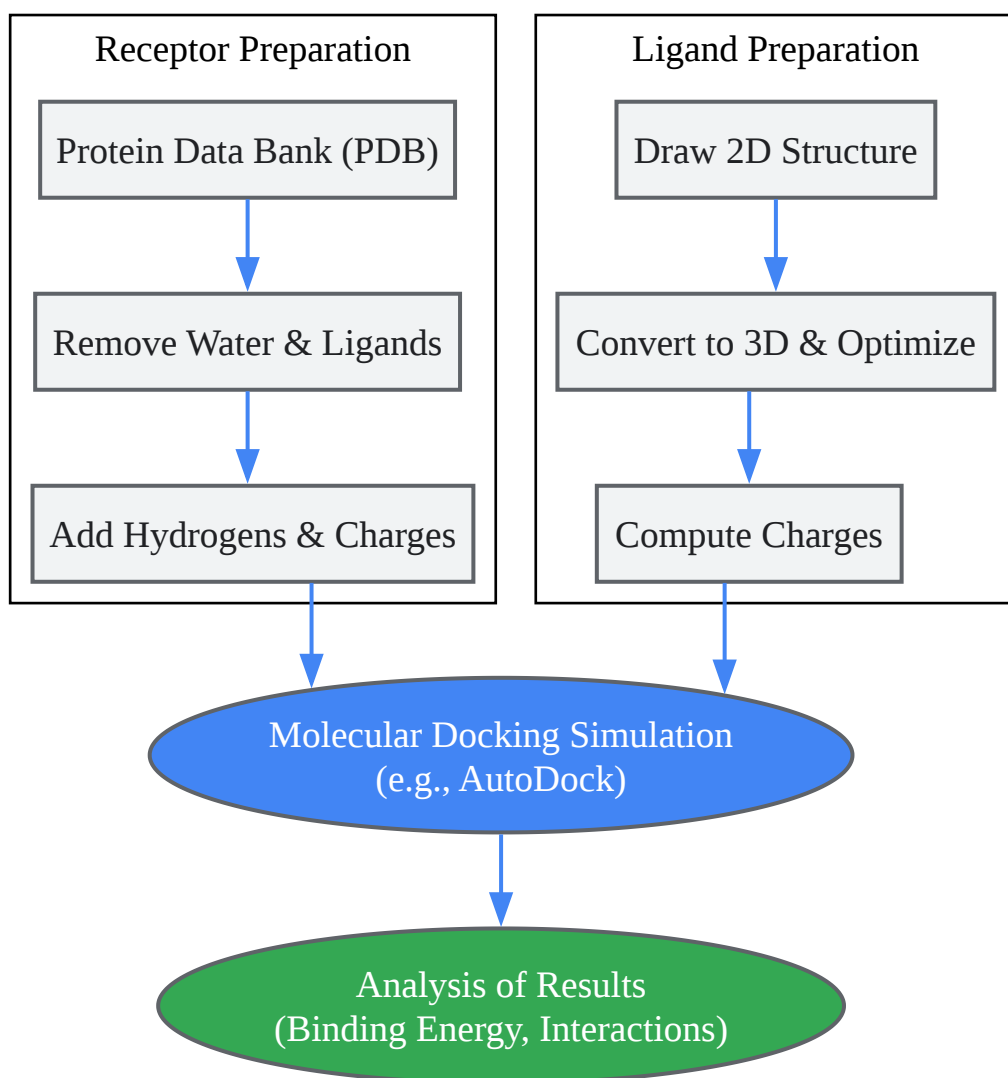
- Molecular docking is performed using software such as AutoDock 4.2 or PyRx-virtual screening tool.[\[4\]](#)[\[7\]](#)
- A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
- The docking algorithm, often a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the active site.
- Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

- The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein.
- The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Visualizations

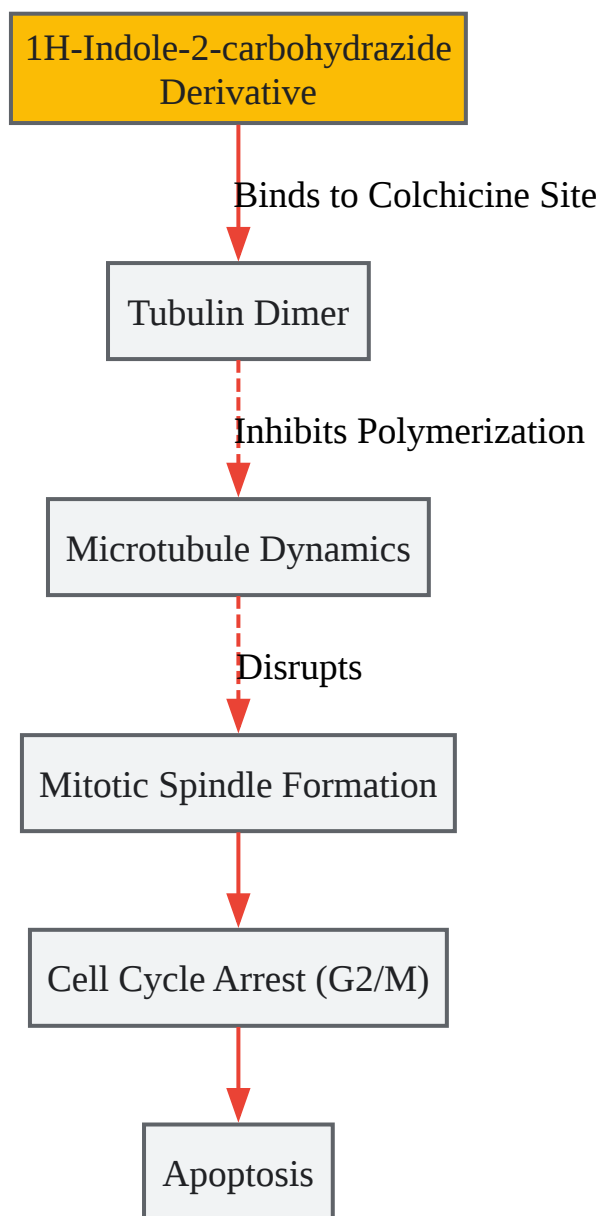
Molecular Docking Workflow



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Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway for Tubulin Inhibition



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Caption: Signaling pathway of tubulin inhibition by indole derivatives.

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